(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate
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Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a cyclopropanecarboxylate moiety attached to a 4-chloro-3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-oxo-5-phenylcyclohexyl)carbamate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Uniqueness
What sets (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate apart from similar compounds is its specific substitution pattern and the presence of both cyclohexyl and cyclopropanecarboxylate moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Biological Activity
The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate is a cyclopropanecarboxylate derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate cyclohexane derivatives with cyclopropanecarboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of chiral catalysts to achieve stereoselectivity.
Antifungal Activity
Research indicates that derivatives of cyclopropanecarboxylates exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising inhibition rates against various fungal pathogens:
Compound | Target Pathogen | Inhibition Rate (%) |
---|---|---|
5b | Colletotrichum orbiculare | 90.5 |
5g | Gibberella zeae | 86.5 |
5i | Cercospora arachidicola | 82.4 |
These compounds were found to outperform traditional fungicides like chlorothalonil in several assays, demonstrating their potential as effective antifungal agents .
The antifungal activity is believed to be mediated through the disruption of fungal cell membrane integrity and interference with critical metabolic pathways. Molecular docking studies suggest that these compounds can effectively bind to fungal enzymes essential for cell wall synthesis, leading to cell lysis and death .
Case Studies
- Case Study on Antifungal Efficacy : A study evaluated the antifungal efficacy of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives against Fusarium oxysporum and Cercospora arachidicola. The results indicated that certain modifications in the phenyl ring significantly enhanced antifungal activity, particularly with electron-donating groups at specific positions .
- Molecular Docking Analysis : In a molecular docking study aimed at understanding the binding interactions of these compounds with target enzymes, it was observed that the introduction of halogen substituents on the aromatic ring improved binding affinity due to enhanced π-π stacking interactions with aromatic residues in the active site of the target enzyme .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Broad-Spectrum Activity : The compound exhibits broad-spectrum antifungal activity against multiple pathogens, making it a candidate for further development as an agricultural fungicide.
- Structure-Activity Relationship (SAR) : The presence and position of substituents on both the cyclohexane and cyclopropane rings significantly influence biological activity. For example, introducing halogens or alkoxy groups has been shown to enhance efficacy against specific fungal strains .
Properties
CAS No. |
1951430-55-9 |
---|---|
Molecular Formula |
C20H26ClFO2 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H26ClFO2/c1-11(2)14-6-4-12(3)8-19(14)24-20(23)16-10-15(16)13-5-7-17(21)18(22)9-13/h5,7,9,11-12,14-16,19H,4,6,8,10H2,1-3H3/t12-,14+,15?,16?,19-/m1/s1 |
InChI Key |
GXYLJHJTFNTAEM-ATNVIZKKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |
Origin of Product |
United States |
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